molecular formula C19H24N2O4S2 B2726441 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide CAS No. 2034342-85-1

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2726441
CAS No.: 2034342-85-1
M. Wt: 408.53
InChI Key: SGFDBAHGHIATKY-UHFFFAOYSA-N
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Description

The compound appears to contain a furan ring, a thiomorpholine ring, and a phenylsulfonyl group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiomorpholine is a sulfur-containing ring and phenylsulfonyl is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure would be characterized by the presence of the furan and thiomorpholine rings, along with the phenylsulfonyl group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, which is aromatic and thus relatively stable but can be reactive under certain conditions . The thiomorpholine ring could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Furans and Cyclopentenones : 2,3-Dibromo-1-(phenylsulfonyl)-1-propene, related to the chemical structure , is used as a versatile reagent for synthesizing furans and cyclopentenones, as demonstrated by Watterson et al. (Watterson et al., 2003).

  • Preparation of 2,4-Disubstituted Furan Derivatives : Haines et al. described a sulfone-based strategy for the preparation of these derivatives, indicating the compound's potential in organic synthesis (Haines et al., 2011).

Biological Activity

  • Antioxidant and Anticancer Activity : A study by Tumosienė et al. explored the antioxidant and anticancer activities of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally similar to the compound (Tumosienė et al., 2020).

  • Neuroprotective Effects : ONO-1924H, a novel inhibitor of poly ADP-ribose polymerase (PARP), has shown neuroprotective effects on cytotoxicity in PC12 cells and ischemic cerebral damage, as investigated by Kamanaka et al. This suggests the potential for related compounds in treating neurological conditions (Kamanaka et al., 2004).

Chemotherapeutic Applications

  • Root Growth-Inhibitory Activity : Kitagawa and Asada studied the root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, indicating the compound's relevance in agricultural research (Kitagawa & Asada, 2005).

  • In Vitro Anti-Tuberculosis Activity : Bai et al. reported the synthesis and computational study of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, showing their potential in anti-tuberculosis activity (Bai et al., 2011).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide” would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it could be studied further for potential medicinal uses .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c22-19(7-13-27(23,24)17-4-2-1-3-5-17)20-14-18(16-6-10-25-15-16)21-8-11-26-12-9-21/h1-6,10,15,18H,7-9,11-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFDBAHGHIATKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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